Thiamphénicol

Vue d'ensemble

Description

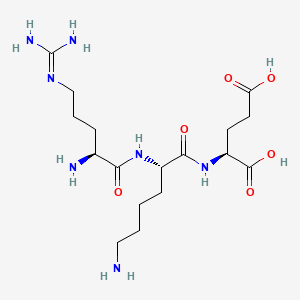

Le thiamphénicol est un antibiotique à large spectre qui appartient à la classe des antibiotiques amphénicols. Il s'agit d'un analogue méthyl-sulfonyl du chloramphénicol et il est connu pour son activité antibactérienne puissante. Le this compound est utilisé en médecine humaine et vétérinaire, en particulier dans des pays comme la Chine, le Maroc et l'Italie. Contrairement au chloramphénicol, le this compound n'a pas été associé à une anémie aplasique, ce qui en fait une alternative plus sûre pour certaines applications .

Applications De Recherche Scientifique

Le thiamphénicol a une large gamme d'applications en recherche scientifique :

Chimie : Le this compound est utilisé comme matière première pour la synthèse de divers dérivés ayant une activité antibactérienne potentielle.

Biologie : Il est utilisé dans des études portant sur la synthèse des protéines bactériennes et la fonction ribosomale.

Médecine : Le this compound est utilisé pour traiter les infections respiratoires, la prostatite bactérienne et les maladies vénériennes.

Industrie : Le this compound est utilisé en médecine vétérinaire pour traiter les infections chez le bétail et en aquaculture.

5. Mécanisme d'action

Le this compound exerce ses effets antibactériens en se liant à la sous-unité 50S du ribosome bactérien. Cette liaison inhibe la réaction de transpeptidation, qui est essentielle à la synthèse des protéines. En bloquant la synthèse des protéines, le this compound inhibe efficacement la croissance et la réplication bactériennes .

Mécanisme D'action

Target of Action

Thiamphenicol, a semisynthetic derivative of chloramphenicol, is an antibiotic with a broad spectrum of antibacterial activity . The primary target of Thiamphenicol is the 50s subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it a key target for the antibiotic’s action .

Mode of Action

Thiamphenicol interacts with its target by reversibly binding to the 50s subunit of the bacterial ribosome . This binding blocks the transpeptidation process, thereby inhibiting protein synthesis of susceptible bacteria . As a result, the growth of these bacteria is inhibited .

Biochemical Pathways

Thiamphenicol affects the protein synthesis pathway in bacteria. By binding to the 50s subunit of the bacterial ribosome, it blocks the transpeptidation process, which is a critical step in protein synthesis . This disruption in the protein synthesis pathway leads to the inhibition of bacterial growth .

Result of Action

The molecular and cellular effects of Thiamphenicol’s action primarily involve the inhibition of bacterial growth. By blocking protein synthesis, Thiamphenicol prevents bacteria from producing essential proteins, which are necessary for their growth and survival . This results in the effective control of bacterial infections.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Thiamphenicol. For instance, the presence of Thiamphenicol in the aquatic environment can inhibit the growth of aquatic organisms and change the biochemical properties of cells . Moreover, the indiscriminate usage of antibiotics like Thiamphenicol can lead to rising levels of antibiotic resistance, undermining ecological and human health .

Analyse Biochimique

Biochemical Properties

Thiamphenicol interacts with various enzymes, proteins, and other biomolecules. It acts by binding to the 23S sub-unit of the 50S ribosome, inhibiting protein synthesis . This interaction is crucial for its role in biochemical reactions .

Cellular Effects

Thiamphenicol has a broad-spectrum inhibitory effect on both gram-positive and gram-negative bacteria . It can be removed by certain bacterial strains, such as Aeromonas hydrophila HS01, in a living cell-dependent manner . The removal efficiency can be greatly affected by the growth condition .

Molecular Mechanism

Thiamphenicol exerts its effects at the molecular level through various mechanisms. A novel oxidase gene, cmO, was identified and confirmed biochemically to catalyze the resistance process through the oxidative inactivation at the side chain C-3’ position of chloramphenicol and thiamphenicol .

Temporal Effects in Laboratory Settings

Thiamphenicol dissipated rapidly in compost, with half-life values of 5.1 and 1.6 days, respectively . Its removal efficiency can be greatly affected by the growth condition .

Dosage Effects in Animal Models

Thiamphenicol is not readily metabolized in cattle, poultry, sheep, or humans, but is predominantly excreted unchanged . In pigs and rats, the drug is excreted both as parent drug and as thiamphenicol glucuronate .

Metabolic Pathways

Thiamphenicol is involved in several metabolic pathways. It is not an optimal substrate for the hepatic microsomal enzyme glucuronyl transferase, and therefore more than 95% of the administered dose is excreted unchanged in laboratory animals .

Transport and Distribution

Thiamphenicol is highly lipid soluble . It is used in many countries as a veterinary antibiotic, but is available in China, Morocco, and Italy for use in humans .

Subcellular Localization

The subcellular localization of thiamphenicol is not well studied. Given its lipid solubility and its mechanism of action, it is likely that it localizes to the cytoplasm where it can interact with ribosomes to inhibit protein synthesis .

Méthodes De Préparation

Le thiamphénicol peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique l'hydrolyse de l'alcool méthylique de D-thréo-2-(dichlorométhyl)-4,5-dihydro-4-oxazole. La réaction est effectuée dans une solution aqueuse d'isopropanol, avec de l'acétate de sodium comme agent alcalin. Le mélange est porté à reflux à 85 °C pendant quatre heures, puis distillé sous pression réduite pour obtenir le produit brut, qui est ensuite purifié .

Les méthodes de production industrielle impliquent souvent des étapes similaires, mais sont optimisées pour des rendements plus élevés et une rentabilité accrue. Par exemple, l'utilisation de l'alcool méthylique de D-thréo-2-(dichlorométhyl)-4,5-dihydro-4-oxazole comme matière première a été améliorée pour réduire considérablement les coûts de production .

Analyse Des Réactions Chimiques

Le thiamphénicol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Le groupe nitro dans le this compound peut être réduit en amine.

Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe sulfonyle.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Comparaison Avec Des Composés Similaires

Le thiamphénicol est souvent comparé au chloramphénicol et au florfénicol, qui sont également des antibiotiques amphénicols :

Chloramphénicol : Le this compound est un analogue méthyl-sulfonyl du chloramphénicol.

Florfénicol : Le florfénicol est un dérivé fluoré du this compound.

Les propriétés uniques du this compound, telles que sa puissance accrue et son profil de sécurité, en font un antibiotique précieux en médecine humaine et vétérinaire.

Propriétés

IUPAC Name |

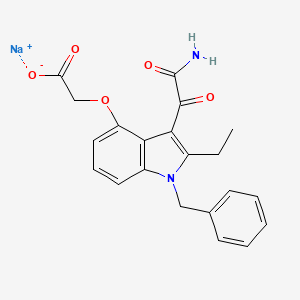

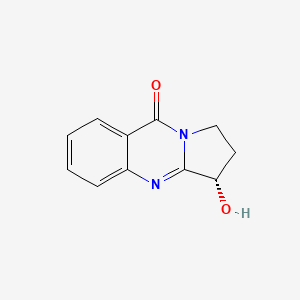

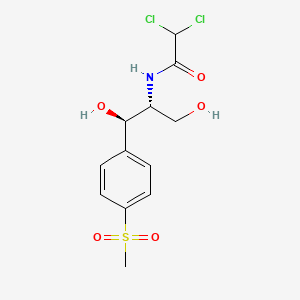

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVAEFIXJLOWRX-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021338 | |

| Record name | Thiamphenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320855 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15318-45-3, 847-25-6 | |

| Record name | Thiamphenicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15318-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racephenicol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000847256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamphenicol [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015318453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamphenicol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08621 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | thiamphenicol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiamphenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamphenicol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAMPHENICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLQ7571NPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RACEPHENICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283383NO13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.